1-(4-Chloro-2-methylphenyl)-3-methylthiourea
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Overview
Description
1-(4-Chloro-2-methylphenyl)-3-methylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 4-chloro-2-methylphenyl ring
Preparation Methods
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-methylthiourea typically involves the reaction of 4-chloro-2-methylaniline with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The resulting intermediate is then treated with methylamine to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-2-methylphenyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-3-methylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The aromatic ring can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)-3-methylthiourea can be compared with other similar compounds, such as:
4-Chloro-2-methylphenol: This compound has a similar aromatic ring structure but lacks the thiourea group.
4-Chloro-2-methylaniline: This compound is a precursor in the synthesis of this compound.
1-Chloro-2-methyl-4-nitrobenzene: This compound has a similar aromatic ring structure with different substituents.
The uniqueness of this compound lies in its thiourea group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-6-5-7(10)3-4-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQUARRWKDBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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